3,5-Dichloropicolinimidamide hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1245806-97-6 |
|---|---|
Molecular Formula |
C6H6Cl3N3 |
Molecular Weight |
226.5 g/mol |
IUPAC Name |
3,5-dichloropyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H5Cl2N3.ClH/c7-3-1-4(8)5(6(9)10)11-2-3;/h1-2H,(H3,9,10);1H |
InChI Key |
KTSIOTLGHMZNHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=N)N)Cl.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations for 3,5 Dichloropicolinimidamide Hydrochloride
Retrosynthetic Dissection of the Picolinimidamide (B1582038) Core Structure
Retrosynthetic analysis is a powerful tool in organic synthesis that allows for the deconstruction of a target molecule into simpler, commercially available starting materials. This logical approach simplifies complex synthetic challenges by identifying key bond disconnections and strategic intermediates.
Identification of Key Synthetic Precursors and Intermediate Building Blocks
The retrosynthetic analysis of 3,5-Dichloropicolinimidamide hydrochloride begins by disconnecting the amidine group. This leads to the identification of a key precursor: 3,5-dichloropicolinonitrile. The nitrile functionality serves as a versatile handle for the eventual formation of the amidine.
Further deconstruction of 3,5-dichloropicolinonitrile points towards a dichlorinated pyridine (B92270) ring as the core building block. The primary synthetic challenge, therefore, lies in the regioselective introduction of two chlorine atoms at the 3 and 5 positions of the pyridine ring, which already contains a substituent at the 2-position (a precursor to the nitrile, such as a methyl group or a carboxylic acid). A plausible retrosynthetic pathway is outlined below:
| Target Molecule | Key Disconnection | Precursor |
| This compound | C-N (Amidine) | 3,5-Dichloropicolinonitrile |
| 3,5-Dichloropicolinonitrile | C-Cl | 2-Cyano-3,5-dichloropyridine |
| 2-Cyano-3,5-dichloropyridine | C-CN | 3,5-Dichloropyridine (B137275) |
Strategic Approaches for the Synthesis of Dichlorinated Pyridine Ring Systems
Regioselective Halogenation Techniques in Pyridine Chemistry
Achieving the specific 3,5-dichloro substitution pattern on a pyridine ring can be challenging due to the electronic nature of the heterocycle. Direct chlorination of pyridine often leads to a mixture of products. Therefore, more controlled and regioselective methods are required.
One effective strategy involves the chlorination of pyridine N-oxides. The N-oxide functionality activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. Subsequent deoxygenation can then yield the desired chlorinated pyridine. For instance, the use of oxalyl chloride with triethylamine (B128534) in dichloromethane (B109758) at low temperatures has been shown to be effective for the regioselective chlorination of pyridine N-oxides.
Another approach is to start with a pre-functionalized pyridine. For example, the synthesis of 3,5-dichloropyridine can be achieved from 2,3,5-trichloropyridine (B95902) through reductive dechlorination using zinc metal in the presence of an acidic compound. This highlights the importance of carefully selecting the starting material and reaction conditions to control the regioselectivity of the halogenation.
Recent advancements in C-H activation and cross-coupling reactions also offer promising routes to substituted pyridines, although their application to specific dichlorination patterns requires careful catalyst and substrate design.
Introduction and Functionalization of Amidino Moieties
The conversion of the nitrile group in 3,5-dichloropicolinonitrile to the corresponding imidamide is most commonly achieved via the Pinner reaction. researchgate.netresearchgate.net This classic method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester hydrochloride, also known as a Pinner salt. researchgate.netresearchgate.net This intermediate is then treated with ammonia (B1221849) or an amine to yield the desired amidine. researchgate.net
The key steps of the Pinner reaction for the synthesis of this compound are:
Formation of the Pinner Salt: 3,5-Dichloropicolinonitrile is treated with an anhydrous alcohol (e.g., ethanol) in the presence of dry hydrogen chloride gas. This reaction forms the corresponding ethyl 3,5-dichloropicolinimidate hydrochloride.
Ammonolysis: The isolated Pinner salt is then reacted with a solution of ammonia in an alcohol to displace the ethoxy group and form 3,5-Dichloropicolinimidamide, which upon acidification yields the hydrochloride salt.
It is crucial to maintain anhydrous conditions throughout the Pinner reaction to prevent the hydrolysis of the nitrile or the intermediate imino ester to the corresponding amide or carboxylic acid, respectively.
Design and Synthesis of Structurally Modified Derivatives and Analogues
To explore the biological potential of this compound, the design and synthesis of structurally modified derivatives are essential for conducting Structure-Activity Relationship (SAR) studies. These studies help in identifying the key structural features responsible for the compound's activity and in optimizing its properties.
Systematic Variation of Substituents for Structure-Activity Relationship (SAR) Studies
SAR studies on related picolinamide (B142947) and picolinic acid derivatives have provided valuable insights that can guide the design of new 3,5-dichloropicolinimidamide analogues. nih.govmdpi.com The primary areas for structural modification include the pyridine ring, the amidine group, and the introduction of additional substituents.
Pyridine Ring Modifications: Systematic variation of the substituents on the pyridine ring can have a significant impact on biological activity. For instance, the position and nature of the halogen atoms can be altered.
| Position of Substitution | Type of Substituent | Potential Impact on Activity |
| C3, C5 | F, Br, I | Modulate electronic properties and lipophilicity |
| C4, C6 | Alkyl, Aryl, Amino | Introduce steric bulk and new interaction points |
Studies on picolinamide antibacterials have shown that the substitution pattern on the pyridine ring is critical for selectivity and potency. nih.gov For example, repositioning a nitrogen atom within the core structure can lead to a dramatic shift in activity against different bacterial strains. nih.gov
Introduction of a Pharmacophore: A common strategy in drug design is to incorporate known pharmacophores into the lead structure. For example, linking the 3,5-dichloropicolinimidamide core to other heterocyclic systems known to possess biological activity could lead to hybrid molecules with enhanced or novel therapeutic properties.
The synthesis of these derivatives would follow similar synthetic routes, starting with appropriately substituted pyridine precursors. The biological evaluation of these new analogues would then provide crucial data to build a comprehensive SAR model for this class of compounds. This iterative process of design, synthesis, and testing is fundamental to the development of new and effective chemical entities.
Development of Stereoselective Synthetic Pathways for Enantiopure Compounds
The synthesis of enantiopure compounds is a cornerstone of modern medicinal chemistry, as different enantiomers of a chiral molecule often exhibit distinct pharmacological activities. While no specific stereoselective syntheses for this compound have been detailed in the reviewed literature, the principles of asymmetric synthesis can be applied to create chiral derivatives.
One potential strategy involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction, and is subsequently removed. For instance, a chiral amine could be reacted with a precursor of the picolinimidamide to form a chiral intermediate. Subsequent reactions would then proceed with a facial bias imposed by the auxiliary, leading to the formation of one enantiomer in excess.
Another powerful approach is asymmetric catalysis, which utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral amidines, transition metal catalysts bearing chiral ligands have shown significant promise. acs.org For example, iridium complexes with chiral phosphine (B1218219) ligands have been successfully employed in the asymmetric hydrogenation of N-aryl imines to produce chiral amines with high enantioselectivity. nih.gov A similar strategy could be envisioned where a prochiral precursor to a picolinimidamide derivative is subjected to an asymmetric transformation, such as a catalytic reduction or addition reaction, to introduce a stereocenter.
Furthermore, the development of chiral Brønsted acid or Lewis acid catalysts could also be explored. rsc.orgwikipedia.org These catalysts can activate substrates towards nucleophilic attack in a stereocontrolled manner. For example, a chiral phosphoric acid could protonate the nitrogen of an imine intermediate, creating a chiral ion pair that directs the approach of a nucleophile from a specific face.
While the direct stereoselective synthesis of this compound itself is not described, the generation of enantiopure derivatives containing stereocenters on substituents attached to the amidine nitrogen or the pyridine ring is a feasible goal using established asymmetric synthesis methodologies.
Multicomponent Reaction (MCR) Approaches for Scaffold Diversification
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov This approach is highly efficient and allows for rapid generation of diverse chemical libraries. For the diversification of the 3,5-Dichloropicolinimidamide scaffold, MCRs offer a promising avenue.
While no MCRs directly yielding this compound have been reported, related strategies for the synthesis of highly substituted pyridines are well-documented. rsc.orgmdpi.comvanderbilt.edu For example, the Hantzsch pyridine synthesis and its variations are classic MCRs that could potentially be adapted to incorporate a 3,5-dichlorinated pyridine precursor. nih.gov By varying the other components in the reaction, such as aldehydes and β-ketoesters, a wide array of substituents could be introduced onto the pyridine ring, leading to a library of diverse picolinimidamide analogues.
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly versatile for generating peptidomimetic structures and other complex scaffolds. wikipedia.orgnih.gov A hypothetical Ugi-type reaction could involve 3,5-dichloro-2-cyanopyridine (B1303558) as the nitrile component, along with an aldehyde, an amine, and a carboxylic acid. The resulting product would possess a highly functionalized scaffold amenable to further chemical modifications. The Ugi four-component reaction (Ugi-4CR) is particularly notable for its ability to generate α-acetamido carboxamide derivatives from an amine, an aldehyde or ketone, an isocyanide, and a carboxylic acid. nih.gov
The development of novel MCRs that directly incorporate the 3,5-dichloropicolinimidamide core would be a significant advancement. This could potentially be achieved by designing a reaction where a 3,5-dichloropyridine building block with a reactive handle participates in a cascade of bond-forming events with other reactants. The exploration of such MCRs would greatly facilitate the synthesis of diverse libraries of compounds based on the 3,5-Dichloropicolinimidamide scaffold for further investigation.
Table 1: Representative Multicomponent Reactions for Heterocycle Synthesis
| Reaction Name | Components | Product Type | Potential for Scaffold Diversification |
| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Dihydropyridine (oxidized to Pyridine) | High: Variation of aldehyde and ketoester allows for diverse substitution patterns on the pyridine ring. |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | High: Four points of diversity allow for the creation of large and complex chemical libraries. |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | High: Three points of diversity enable rapid access to functionalized molecules. |
Elucidation of Reaction Mechanisms in the Synthesis of this compound
Mechanistic Studies of Key Bond-Forming Reactions
The most common method for the synthesis of amidines from nitriles is the Pinner reaction. wikipedia.org This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt (a Pinner salt), which is then treated with ammonia or an amine to yield the amidine. jk-sci.com
The mechanism of the Pinner reaction begins with the protonation of the nitrile nitrogen by a strong acid, typically anhydrous HCl. nih.gov This protonation activates the nitrile carbon towards nucleophilic attack by the alcohol. The resulting intermediate then undergoes proton transfer to yield the imidate salt. The subsequent reaction with ammonia or an amine proceeds via nucleophilic attack on the imidate carbon, followed by elimination of the alcohol to form the amidine.
Computational studies, often employing Density Functional Theory (DFT), have provided deeper insights into the energetics and transition states of such reactions. sci-hub.seresearchgate.net For the Pinner reaction, DFT calculations can help to elucidate the role of the acid catalyst in lowering the activation energy for the nucleophilic attack on the nitrile. nih.gov Such studies can also be used to predict the reactivity of different nitriles and alcohols. For an electron-deficient nitrile like 3,5-dichloro-2-cyanopyridine, the electron-withdrawing chlorine atoms would be expected to increase the electrophilicity of the nitrile carbon, potentially facilitating the initial nucleophilic attack.
Role of Catalysis in Enhancing Synthetic Efficiency and Selectivity
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhance reaction rates, improve yields, and control selectivity. In the context of synthesizing this compound, both acid and metal catalysis are highly relevant.
Brønsted and Lewis Acid Catalysis: As discussed, the Pinner reaction is a classic example of Brønsted acid catalysis. wikipedia.org Lewis acids can also be employed to activate nitriles towards nucleophilic attack. nih.gov A Lewis acid can coordinate to the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon. This approach can sometimes offer milder reaction conditions compared to the use of strong Brønsted acids. nih.gov The choice of Lewis acid can be critical, and screening different Lewis acids could lead to optimized conditions for the synthesis of the imidate precursor. wikipedia.org Furthermore, the combination of a Lewis acid and a Brønsted acid can sometimes lead to synergistic catalytic effects. researchgate.netresearchgate.net
Transition Metal Catalysis: Transition metal catalysts have been extensively used in the synthesis of nitrogen-containing compounds. For amidine synthesis, transition metal complexes can catalyze the addition of amines to nitriles. nih.gov For instance, palladium-catalyzed reactions have been developed for the synthesis of amidines from aryl halides, isocyanides, and amines. nih.gov While this is not a direct synthesis from a nitrile, it highlights the potential of transition metals to facilitate the formation of the amidine functional group. Cobalt-catalyzed multicomponent reactions have also been reported for the synthesis of amidines from amines, isocyanides, and diazo compounds. rsc.org Mechanistic studies of such catalytic cycles often reveal the intricate steps of oxidative addition, migratory insertion, and reductive elimination that lead to the final product.
The application of transition metal catalysis to the synthesis of this compound could offer alternative and potentially more efficient routes. For example, a palladium-catalyzed cross-coupling reaction could be envisioned to introduce the amidine functionality onto the 3,5-dichloropyridine ring.
Table 2: Overview of Catalytic Approaches in Amidine Synthesis
| Catalysis Type | Catalyst Examples | Role of Catalyst | Potential Advantages |
| Brønsted Acid | HCl, H2SO4 | Protonates the nitrile, activating it for nucleophilic attack. | Well-established, simple procedure. |
| Lewis Acid | AlCl3, BF3·OEt2, TiCl4 | Coordinates to the nitrile nitrogen, increasing electrophilicity. | Can offer milder reaction conditions and different selectivity. nih.gov |
| Transition Metal | Palladium complexes, Cobalt complexes | Facilitates C-N bond formation through various catalytic cycles. nih.govnih.gov | Can enable novel reaction pathways and functional group tolerance. |
High Resolution Spectroscopic and Advanced Analytical Characterization Techniques in Chemical Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For 3,5-Dichloropicolinimidamide hydrochloride, both ¹H and ¹³C NMR spectroscopy would provide critical information for its structural confirmation.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the imidamide and hydrochloride functional groups would be observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The two aromatic protons are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring and the electron-withdrawing chloro and imidamide substituents. The protons associated with the imidamide and the hydrochloride salt would likely exhibit broader signals and their chemical shifts could be sensitive to the solvent used and the concentration of the sample.
Similarly, the ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring would resonate at characteristic chemical shifts, with those bonded to the chlorine atoms showing a distinct downfield shift. The carbon atom of the imidamide group would also have a characteristic resonance.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 8.0 - 8.5 | 120 - 150 |
| Imidamide NH/NH₂ | 7.0 - 9.0 | - |
| Imidamide C | - | 150 - 165 |
| Pyridine C-Cl | - | 145 - 160 |
Note: The predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and can also provide valuable information about its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular mass with a high degree of accuracy, which in turn allows for the confirmation of its elemental composition.
The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the mass of the protonated 3,5-Dichloropicolinimidamide cation. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak, with relative intensities corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would involve the collision-induced dissociation of the molecular ion. The resulting fragment ions would provide further structural information. Expected fragmentation pathways could include the loss of ammonia (B1221849), hydrogen chloride, or cleavage of the pyridine ring.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₆H₆Cl₃N₃ |
| Monoisotopic Mass | 224.9654 g/mol |
| Expected Molecular Ion (M+H)⁺ | m/z 225.9732 |
| Isotopic Pattern | Characteristic pattern for two chlorine atoms |
Vibrational (Infrared) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Vibrational and electronic spectroscopy provide complementary information regarding the functional groups present in a molecule and its electronic properties.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display absorption bands corresponding to the vibrational frequencies of its various functional groups. Key expected absorptions would include N-H stretching vibrations for the imidamide and amine hydrochloride groups, typically appearing in the region of 3400-3000 cm⁻¹. C=N stretching of the imidamide and C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1650-1400 cm⁻¹ region. The C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.
UV-Vis Spectroscopy: The ultraviolet-visible (UV-Vis) spectrum, typically recorded in a suitable solvent like methanol (B129727) or ethanol, would reveal information about the electronic transitions within the molecule. Aromatic systems like the dichloropyridine ring are known to exhibit characteristic π → π* transitions. The presence of the imidamide group could also influence the absorption maxima (λ_max).
Table 3: Expected Spectroscopic Data (IR and UV-Vis) for this compound
| Spectroscopic Technique | Expected Observations |
| Infrared (IR) | N-H stretches (3400-3000 cm⁻¹), C=N stretch (~1640 cm⁻¹), Aromatic C=C/C=N stretches (1600-1400 cm⁻¹), C-Cl stretches (<800 cm⁻¹) |
| UV-Vis | Absorption maxima (λ_max) in the range of 250-300 nm, characteristic of a substituted pyridine ring. |
X-ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive proof of its molecular structure, including bond lengths, bond angles, and torsional angles.
This technique would confirm the planar structure of the pyridine ring and the geometry of the imidamide group. Furthermore, it would reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonding involving the imidamide protons, the hydrochloride anion, and the nitrogen atoms of the pyridine ring. This information is crucial for understanding the solid-state properties of the compound.
Table 4: Illustrative Crystallographic Data for a Small Organic Hydrochloride Salt
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105.4 |
| Volume (ų) | 975.2 |
| Z | 4 |
Note: This is illustrative data and does not represent the actual crystallographic data for this compound.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations
Principles of Rational Compound Design for SAR/SPR Exploration
Rational drug design for SAR and surface plasmon resonance (SPR) exploration involves a targeted approach to creating new chemical entities with improved affinity and efficacy. This process is guided by an understanding of the molecular interactions between a ligand and its target.
The design of chemical libraries and analogues of 3,5-Dichloropicolinimidamide hydrochloride is driven by specific hypotheses about which structural modifications will lead to improved biological activity. This involves creating a series of related compounds where systematic changes are made to the parent structure. For instance, modifications might include altering the substitution pattern on the pyridine (B92270) ring, replacing the chlorine atoms with other halogens or functional groups, and modifying the imidamide moiety. Each new analogue helps to probe the specific interactions that are crucial for the compound's activity. drugdesign.org
A hypothetical library of analogues could be designed to explore the importance of the chlorine substituents at the 3 and 5 positions of the picolinimidamide (B1582038) ring. The following table illustrates a potential set of analogues and the rationale for their synthesis.
| Analogue | Modification from this compound | Rationale for Design |
| Compound A | Replacement of 3,5-dichloro with 3,5-difluoro | To investigate the effect of smaller, more electronegative halogens on activity. |
| Compound B | Replacement of 3,5-dichloro with 3,5-dimethyl | To explore the impact of electron-donating groups and steric bulk. |
| Compound C | Monosubstitution at the 3-position with chlorine | To assess the contribution of each chlorine atom to the overall activity. |
| Compound D | Monosubstitution at the 5-position with chlorine | To further delineate the positional importance of the halogen. |
| Compound E | Replacement of the imidamide with a thioamide | To evaluate the role of the nitrogen and potential hydrogen bonding in the imidamide group. |
This table is generated for illustrative purposes and does not represent real experimental data.
Before embarking on the synthesis of a large chemical library, computational screening methods are employed to prioritize which analogues are most likely to exhibit the desired activity. nih.govnih.gov This in silico approach can significantly reduce the time and resources required for drug discovery. nih.gov Techniques such as molecular docking can be used to predict the binding affinity of designed analogues to a target protein. Virtual screening of large compound databases can also identify novel scaffolds that share key structural features with this compound. nih.gov
The prioritization process often involves calculating various molecular descriptors for each proposed analogue, such as molecular weight, lipophilicity (logP), and polar surface area. These descriptors help to predict the pharmacokinetic properties of the compounds.
| Analogue | Predicted logP | Predicted Polar Surface Area (Ų) | Predicted Binding Affinity (kcal/mol) | Synthesis Priority |
| Compound A | 2.1 | 55.4 | -8.2 | High |
| Compound B | 2.8 | 50.1 | -7.5 | Medium |
| Compound C | 2.5 | 55.4 | -7.9 | High |
| Compound D | 2.5 | 55.4 | -7.8 | Medium |
| Compound E | 2.7 | 65.8 | -6.9 | Low |
This table is generated for illustrative purposes and does not represent real experimental data.
Theoretical Frameworks and Applications of QSAR and 3D-QSAR Modeling
QSAR and 3D-QSAR models provide a quantitative framework for understanding the relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of unsynthesized compounds and for guiding the design of more potent analogues.
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties. ijpsonline.comslideshare.net To perform a CoMFA study on analogues of this compound, the molecules are first aligned based on a common substructure. Then, steric and electrostatic fields are calculated at various points on a 3D grid surrounding the molecules. ijpsonline.com Partial least squares (PLS) analysis is then used to derive a mathematical equation that relates the variations in these fields to the observed biological activities. ijpsonline.comslideshare.net
The output of a CoMFA analysis is often visualized as contour maps, which indicate regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease activity. elsevierpure.com For example, a CoMFA model might reveal that bulky substituents are favored in one region of the molecule, while electronegative groups are preferred in another. nih.govnih.gov
Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features that are necessary for a molecule to exert a specific biological effect. nih.govdovepress.com A pharmacophore model for a series of active compounds related to this compound would define the spatial relationships between key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. unina.itresearchgate.net
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that fit the model and are therefore likely to be active. dovepress.comnih.gov This approach is particularly useful when the three-dimensional structure of the biological target is unknown. unina.it
A hypothetical pharmacophore model for this class of compounds might include:
Two hydrogen bond acceptors corresponding to the nitrogen atoms in the pyridine ring and the imidamide group.
An aromatic ring feature for the pyridine core.
Two hydrophobic features representing the chlorine atoms.
Conformational Analysis and its Influence on Molecular Recognition and Biological Activity
Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to explore the conformational landscape of the molecule and identify the most stable conformers. The results of conformational analysis can be integrated into CoMFA and pharmacophore modeling studies to improve the accuracy of the models. Understanding the preferred conformation of this compound is essential for designing rigid analogues that are "pre-organized" in the bioactive conformation, which can lead to enhanced binding affinity and activity.
Interplay of Electronic and Steric Effects on Biological Interactions
A comprehensive review of publicly available scientific literature and chemical databases did not yield specific research detailing the Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) investigations for this compound. Consequently, a detailed analysis of the interplay between electronic and steric effects for this specific compound, including research findings and data tables, cannot be provided at this time.
General principles of medicinal chemistry suggest that the electronic and steric properties of a molecule like this compound would be critical to its biological activity. The two chlorine atoms on the pyridine ring are electron-withdrawing groups, which would significantly alter the electron density of the aromatic system and the basicity of the nitrogen atoms. This modification of electronic properties can influence how the molecule interacts with biological targets, such as enzymes or receptors, affecting binding affinity and efficacy.
Without specific studies on this compound or closely related analogs, any discussion on the interplay of these effects remains speculative. Further empirical research, including synthesis and biological testing of a series of related compounds, would be necessary to elucidate the specific contributions of electronic and steric factors to the biological interactions of this molecule.
Computational Chemistry and Molecular Modeling of this compound: A Review of Current Research
Following a comprehensive search of publicly available scientific literature, there is currently no specific research focused on the computational chemistry and molecular modeling of this compound. While the methodologies outlined in the requested article are standard practices in modern chemical biology and drug discovery, their application to this particular compound has not been documented in published studies. Therefore, it is not possible to provide detailed research findings for the specified sections and subsections.
General principles of the requested computational methods are well-established:
Quantum Chemical Methodologies (e.g., Density Functional Theory, Ab Initio Calculations): These methods are used to investigate the fundamental electronic properties of a molecule from first principles. They can predict the distribution of electrons (electronic structure and charge distribution) and provide insights into a molecule's inherent stability and reactivity, including likely pathways for chemical reactions.
Molecular Docking Simulations: This computational technique predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a biological target, like a protein or enzyme). It is crucial for assessing binding affinity and identifying the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) and amino acid residues that stabilize the ligand-target complex.
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. This method allows researchers to analyze the dynamic behavior of a compound and its target, providing a more realistic view of the conformational changes and flexibility that occur in a biological environment.
Although these techniques are frequently applied to various pyridine-containing compounds in medicinal chemistry research, specific data for this compound—including its electronic structure, reactivity profiles, binding affinities to any specific targets, or dynamic conformational behavior—is not available in the reviewed literature. Consequently, the creation of data tables and a detailed discussion of research findings as requested is not feasible at this time.
Computational Chemistry and Molecular Modeling in Chemical Biology
In Silico Target Prediction and Pathway Analysis
In silico target prediction has become an essential component of modern drug discovery and chemical biology, offering a rapid and cost-effective means to hypothesize the biological targets of a small molecule. mdpi.comresearchgate.net These computational techniques are broadly categorized into ligand-based and structure-based methods. Given the absence of known protein targets for 3,5-Dichloropicolinimidamide hydrochloride, ligand-based approaches would be the initial strategy of choice.
Ligand-Based Similarity Searching for Putative Targets
Ligand-based similarity searching operates on the principle that structurally similar molecules are likely to exhibit similar biological activities. researcher.lifeijimai.org This approach involves comparing the chemical structure of a query molecule, in this case, this compound, against large databases of compounds with known biological targets. The identification of close structural analogs can provide valuable clues about the potential targets of the query compound.
The process typically involves the generation of molecular fingerprints—digital representations of a molecule's structural features. These fingerprints can then be used to calculate similarity scores between this compound and database compounds. A high similarity score with a compound known to bind to a specific protein would suggest that the protein is a putative target for this compound. While no specific ligand-based similarity search results for this compound have been published, a hypothetical output could be represented as follows:
Hypothetical Results of a Ligand-Based Similarity Search for this compound
| Database Compound | Known Target | Similarity Score (Tanimoto) | Implication for this compound |
|---|---|---|---|
| Compound X | Kinase A | 0.85 | High likelihood of interaction with Kinase A |
| Compound Y | GPCR B | 0.72 | Moderate likelihood of interaction with GPCR B |
This table is a hypothetical representation and does not reflect actual research findings.
Network-Based and Machine Learning Approaches for Target Inference
More advanced computational methods for target inference utilize network analysis and machine learning. nih.govnih.govnih.gov Network-based approaches construct and analyze complex networks of drug-target interactions to predict new connections. nih.gov These networks can reveal patterns and relationships that are not apparent from simple similarity searches.
Machine learning models, on the other hand, can be trained on large datasets of known drug-target interactions to learn the complex relationships between chemical structures and their biological targets. nih.govcam.ac.uk These models can then be used to predict the probability that a new compound, such as this compound, will interact with a panel of known drug targets. ijimai.orgnih.gov Deep learning, a subset of machine learning, has shown particular promise in this area, with the ability to learn from raw chemical representations like SMILES strings. nih.gov
While the application of these methods to this compound has not been reported, the general workflow would involve:
Representing the molecule using a set of chemical descriptors.
Inputting these descriptors into a pre-trained machine learning model.
Analyzing the model's output, which would be a ranked list of potential protein targets.
Virtual High-Throughput Screening (vHTS) for Lead Discovery and Optimization
Virtual high-throughput screening (vHTS) is a computational technique used to screen large libraries of virtual compounds against a protein target to identify potential "hits". nih.govmedchemexpress.commdpi.com This method is instrumental in the early stages of drug discovery for identifying novel chemical scaffolds and for optimizing the properties of known active compounds. dndi.orgnih.gov
Should a putative target for this compound be identified through the methods described above, vHTS could be employed in two primary ways:
Lead Discovery: A large library of commercially available or synthetically accessible compounds could be screened against the identified target. The goal would be to find other, structurally distinct molecules that also show a high predicted binding affinity. This could lead to the discovery of novel classes of compounds that modulate the target's activity.
Lead Optimization: If this compound itself shows some desired activity, vHTS could be used to screen a library of its analogs. This process, known as in silico lead optimization, aims to identify modifications to the parent structure that could improve its potency, selectivity, or pharmacokinetic properties. nih.gov
The vHTS process typically involves molecular docking, where the three-dimensional structure of a compound is computationally fitted into the binding site of a protein target. A scoring function is then used to estimate the binding affinity. A hypothetical vHTS campaign for analogs of this compound against a putative target might yield the following data:
Hypothetical vHTS Results for Analogs of this compound
| Compound ID | Modification from Parent Structure | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| DPC-001 | (Parent Compound) | -7.5 | Hydrogen bond with ASN123 |
| DPC-002 | Addition of a hydroxyl group | -8.2 | Additional hydrogen bond with SER145 |
| DPC-003 | Replacement of chlorine with fluorine | -7.1 | Altered halogen bond geometry |
This table is a hypothetical representation and does not reflect actual research findings.
Biological Target Identification and Validation Research
Methodological Paradigms for Identifying Molecular Targets of Bioactive Compounds
Several powerful techniques are employed to identify the specific proteins or other biomolecules that a bioactive compound binds to. These methods can be broadly categorized as follows:
Affinity-Based Chemical Proteomics Approaches
Affinity-based chemical proteomics is a direct approach for target identification. This method typically involves immobilizing the bioactive compound of interest onto a solid support, such as a bead, to create an "affinity matrix." This matrix is then incubated with a complex biological sample, like a cell lysate. Proteins that bind to the compound will be captured on the matrix, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry. Variations of this technique include the use of chemical probes that can be covalently linked to their target proteins within living cells, offering a more biologically relevant context.
Genetic Screening Techniques (e.g., CRISPR-Cas9, RNA Interference)
Genetic screening techniques offer a powerful way to identify genes—and by extension, the proteins they encode—that are essential for the activity of a bioactive compound.
CRISPR-Cas9: This revolutionary gene-editing tool can be used to create a library of cells, each with a specific gene knocked out. This library can then be treated with the compound of interest. If a particular gene knockout confers resistance or sensitivity to the compound, it suggests that the protein product of that gene is involved in the compound's mechanism of action.
RNA Interference (RNAi): Similar to CRISPR-Cas9, RNAi can be used to systematically "knock down" the expression of genes. By observing which gene knockdowns alter the cellular response to the compound, researchers can infer the involvement of those genes' protein products in the compound's activity.
Omics-Based Approaches (e.g., Proteomics, Transcriptomics) in Target Discovery
Omics technologies provide a global view of the changes within a cell upon treatment with a bioactive compound.
Proteomics: This involves the large-scale study of proteins. By comparing the proteome of treated and untreated cells, researchers can identify changes in protein expression, post-translational modifications, or thermal stability that may indicate a direct or indirect interaction with the compound.
Transcriptomics: This technique analyzes the complete set of RNA transcripts in a cell. Changes in the transcriptome following compound treatment can reveal which cellular pathways are affected, providing clues about the compound's mechanism of action and potential targets.
Phenotypic Screening Strategies for Target Deconvolution
Phenotypic screening involves identifying compounds that produce a desired change in a cell or organism's phenotype without prior knowledge of the target. Once a "hit" compound is identified, the challenging process of "target deconvolution" begins to identify the molecular target responsible for the observed phenotype. This often involves a combination of the affinity-based, genetic, and omics approaches described above to pinpoint the specific protein(s) the compound interacts with.
Strategies for Validating Proposed Molecular Targets
After a potential target has been identified, it is crucial to validate that it is indeed the biologically relevant target of the compound.
Pharmacological Validation using Selective Modulators
Pharmacological validation involves using other known molecules, or "selective modulators," that are known to interact with the proposed target. If these modulators can replicate or block the biological effects of the compound , it provides strong evidence that the proposed target is correct. This process helps to confirm that the observed phenotype is a direct result of the compound's interaction with the validated target.
While these methodologies represent the state-of-the-art in biological target identification and validation, their specific application to 3,5-Dichloropicolinimidamide hydrochloride has not been reported in the scientific literature available to the public. Therefore, a detailed account of its molecular targets and the research leading to their discovery cannot be provided at this time.
Genetic Validation through Gene Perturbation Studies
Genetic perturbation studies are crucial for validating the link between a potential drug target and a disease. Techniques such as CRISPR-Cas9 or RNA interference (RNAi) are used to systematically alter the expression of specific genes in cellular models. By observing the resulting phenotypic changes, researchers can infer the function of the gene and its suitability as a therapeutic target. For instance, if silencing a particular gene results in the death of cancer cells, that gene product becomes a validated target for drug development. This approach can provide strong evidence that inhibiting a specific target with a compound like this compound would have a therapeutic effect. However, no published studies have utilized these methods to validate a specific target for this compound.
Utilization of Advanced In Vitro Models (e.g., Organoids, Patient-Derived Cell Lines)
Advanced in vitro models, such as patient-derived organoids and cell lines, are revolutionizing preclinical drug development. nih.govsci-hub.se These models, grown from patient tumor samples, create three-dimensional cultures that more accurately replicate the complex architecture and genetic diversity of the original tumor. nih.govresearchgate.net They serve as "avatars" for individual patients, allowing for the testing of various therapeutic agents to predict clinical response and explore mechanisms of resistance. nih.govsci-hub.se While these models are powerful tools for assessing the efficacy of novel compounds, there is no available research documenting the testing of this compound in patient-derived organoids or cell lines.
Table 1: Comparison of In Vitro Cancer Models
| Model Type | Advantages | Limitations |
|---|---|---|
| 2D Cell Lines | High-throughput, low cost, genetically manipulable. nih.gov | Lack of tissue architecture, may not represent original tumor genetics. nih.gov |
| Patient-Derived Xenografts (PDX) | Preserves tumor microenvironment and heterogeneity. nih.gov | Expensive, time-consuming, requires immunodeficient mice. nih.gov |
| Patient-Derived Organoids (PDO) | Recapitulates 3D architecture and genetics of the original tumor, suitable for high-throughput screening. nih.govmdpi.com | Lacks tumor microenvironment components (e.g., immune cells), culture success rates can vary. mdpi.com |
Mechanistic Elucidation of Biological Activity at the Molecular Level
Investigation of Enzyme Inhibition Kinetics and Receptor Binding Characteristics
Understanding how a compound interacts with its molecular target is fundamental to pharmacology. Enzyme inhibition kinetics studies determine the mode and potency of an inhibitor. Key parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) quantify the compound's affinity and functional effect on an enzyme. nih.gov Similarly, receptor binding assays measure the affinity (Kₔ) of a compound for its receptor. These studies clarify whether an inhibitor is competitive, non-competitive, or uncompetitive, which has significant implications for its pharmacological profile. nih.gov The specific kinetic and binding characteristics of this compound have not been reported.
Analysis of Modulation of Cellular Signaling Pathways (e.g., Wnt signaling)
Cellular signaling pathways are complex networks that control cell function. The Wnt signaling pathway, for example, is crucial in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. nih.govnih.gov Compounds that can modulate this pathway are of significant therapeutic interest. nih.govnih.gov Investigating a compound's effect on such pathways involves measuring changes in the levels and activity of key signaling proteins, such as β-catenin in the Wnt pathway, and the expression of downstream target genes. mdpi.com There is no evidence in the scientific literature to suggest that this compound modulates the Wnt signaling pathway or any other specific cellular signaling cascade.
Characterization of Target Selectivity and Potential Off-Target Interactions
A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target while minimizing interactions with other proteins, known as off-target effects. nih.gov High target selectivity generally leads to a better safety profile. Selectivity is often assessed by screening the compound against a broad panel of related and unrelated proteins (e.g., kinases, GPCRs). Identifying off-target interactions early in the development process is essential for predicting potential side effects and understanding the complete pharmacological profile of a drug candidate. nih.gov No studies characterizing the target selectivity or off-target interactions of this compound are currently available.
Broader Applications in Organic Synthesis and Chemical Biology
Utility of 3,5-Dichloropicolinimidamide Hydrochloride as a Synthon in Complex Molecule Synthesis
This compound is classified as a heterocyclic building block, specifically a substituted pyridine (B92270). bldpharm.com In organic synthesis, a synthon is a conceptual unit within a molecule that facilitates the formation of a specific chemical bond during a retrosynthetic analysis. The dichloropyridine core of this compound is a key structural motif found in various complex chemical structures. For instance, the related compound 3,5-dichloropicolinonitrile is a crucial intermediate in the manufacturing process for Vadadustat, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. google.com
The presence of reactive sites—the two chlorine atoms and the amidine group—allows for a variety of chemical transformations. The chlorine atoms can be substituted through nucleophilic aromatic substitution reactions, enabling the introduction of diverse functional groups and the construction of more elaborate molecular architectures. The amidine group itself can participate in cyclization reactions to form various heterocyclic systems. This versatility makes the compound a useful starting material for creating libraries of novel compounds for further research. Heterocyclic compounds, in general, are fundamental building blocks in the design of new biologically active molecules. mdpi.com
Development of this compound-Based Chemical Probes for Biological Research
Chemical probes are highly selective and potent small molecules used to study biological targets and pathways. nih.goveubopen.org They are essential tools for target validation and for understanding the relationship between a molecular target and its resulting phenotype. medchemexpress.com While specific probes derived directly from this compound are not extensively documented in the provided search results, its structure contains the necessary features to serve as a scaffold for probe development.
The development of a chemical probe often begins with a compound that shows some level of biological activity. The core structure can then be systematically modified to enhance potency, selectivity, and cell permeability. Key characteristics of a useful chemical probe include:
Potency: High affinity for its intended biological target.
Selectivity: Minimal interaction with other targets to avoid off-target effects.
Cell Permeability: The ability to cross cell membranes to reach intracellular targets. nih.gov
The this compound structure offers multiple points for modification to optimize these properties. For example, one chlorine atom could be substituted to append a reporter tag (like a fluorophore or biotin) or a reactive group for covalent labeling, while the other positions are modified to fine-tune binding affinity and selectivity.
Contribution to Fundamental Understanding of Heterocyclic Compound Reactivity and Amidino Chemistry
The study of this compound contributes to the broader understanding of the chemical behavior of both dichlorinated pyridines and amidines. Heterocyclic compounds are a cornerstone of medicinal chemistry due to their structural diversity and presence in numerous biochemical processes. mdpi.com The reactivity of the 3,5-dichloropyridine (B137275) nucleus is of significant interest, as the electronic effects of the ring nitrogen and the two chlorine atoms influence the regioselectivity of substitution reactions.
Furthermore, the compound is central to the study of amidino chemistry. Amidines are often synthesized via the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ester, followed by reaction with an amine. mdpi.com A critical aspect of their chemistry is their basicity; they are among the strongest organic bases. Consequently, they are frequently prepared and stored as hydrochloride salts to enhance their stability and improve their solubility in various solvents, which is a crucial consideration for synthetic procedures and biological assays. mdpi.com
Role as a Conceptual Lead Compound for Advanced Chemical and Biological Investigations
A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. nih.gov this compound can be viewed as a conceptual lead compound or a fragment for initiating such investigations.
The rationale for its use as a lead structure is based on the established biological activities of related molecules. For example, series of amidino-substituted imidazo[4,5-b]pyridines have been synthesized and evaluated for antiproliferative, antibacterial, and antiviral activities. mdpi.com These studies demonstrate that the amidine functional group, when incorporated into a heterocyclic system, can be a potent pharmacophore. The 3,5-dichloropyridine scaffold provides a rigid and chemically accessible framework that can be systematically decorated with different substituents to explore structure-activity relationships (SAR) and optimize for a desired biological effect.
Interactive Data Table: Applications of this compound
| Application Area | Relevant Structural Feature(s) | Rationale |
|---|---|---|
| Complex Molecule Synthesis | Dichloropyridine Ring, Amidine Group | Serves as a versatile heterocyclic building block with multiple reactive sites for elaboration. bldpharm.comgoogle.com |
| Chemical Probe Development | Modifiable Scaffold | The core structure can be functionalized to attach reporter tags and optimize potency and selectivity. nih.govmedchemexpress.com |
| Fundamental Reactivity Studies | Dichloropyridine Ring, Amidine Group | Allows for the study of nucleophilic aromatic substitution on an electron-deficient ring and the properties of the amidine functional group. mdpi.com |
| Lead Compound Discovery | Amidine Pharmacophore, Heterocyclic Core | The structure combines features found in other biologically active molecules, making it a suitable starting point for medicinal chemistry campaigns. mdpi.comnih.gov |
Q & A
Q. What are the recommended synthetic routes for 3,5-Dichloropicolinimidamide hydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For analogous compounds like 2-chloro-3,5-dimethylaniline hydrochloride, chlorination of precursor aromatic amines followed by imidamide functionalization is common . Optimization includes:
- Reagent Selection : Use high-purity dichlorinating agents (e.g., POCl₃) for regioselective substitution at the pyridine ring.
- Purification : Recrystallization from ethanol/water mixtures improves purity. Monitor by HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .
- Yield Enhancement : Reaction under inert atmosphere (N₂/Ar) minimizes side-product formation .
Q. How can researchers characterize this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridine ring protons at δ 8.5–9.0 ppm; imidamide NH₂ signals at δ 6.5–7.0 ppm) .
- FT-IR : Verify C=N stretching (1650–1700 cm⁻¹) and NH₂ bending (1550–1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ and isotopic Cl patterns .
- Chloride Confirmation : Perform silver nitrate precipitation or ion chromatography to validate HCl counterion .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating the anticancer activity of this compound, and how should data be interpreted?
- Methodological Answer :
- Cell Line Selection : Prioritize leukemia (HL-60) and squamous cell carcinoma (HSC-2, HSC-4) models, as structurally related compounds show tumor-selective cytotoxicity .
- Dose-Response Analysis : Calculate CC₅₀ values via MTT assays (48–72 hr exposure). Compare to normal cells (e.g., HGF fibroblasts) to derive Selectivity Index (SI = CC₅₀_normal / CC₅₀_tumor). SI >3 indicates tumor specificity .
- Data Validation : Replicate assays in triplicate and use nonlinear regression (e.g., GraphPad Prism) for IC₅₀ determination.
Q. How do structural modifications (e.g., substituent position, terminal groups) influence the compound’s bioactivity and selectivity?
- Methodological Answer :
- Substituent Effects :
- Electron-withdrawing groups (e.g., -Cl) at the 3,5-positions enhance electrophilicity, promoting thiol-mediated apoptosis in cancer cells .
- Terminal morpholine groups (as in related imidamides) improve solubility and tumor selectivity by modulating cellular uptake .
- SAR Optimization : Use molecular docking (e.g., AutoDock Vina) to predict interactions with caspase-3 or thioredoxin reductase. Validate with mutagenesis studies .
Q. What mechanistic pathways underlie the induction of apoptosis and autophagy by this compound?
- Methodological Answer :
- Apoptosis :
- Perform Annexin V/PI staining and monitor caspase-3 cleavage via Western blot (antibodies: Cell Signaling #9664).
- ROS generation can be quantified using DCFH-DA fluorescence .
- Autophagy :
- Use LC3-II/LC3-I ratio (Western blot) and GFP-LC3 puncta assays. Inhibit with 3-MA or chloroquine to confirm pathway specificity .
Data Analysis & Experimental Design
Q. How should researchers address discrepancies in cytotoxicity data across cell lines or batches?
- Methodological Answer :
- Batch Variability : Standardize reagent sources (e.g., Sigma-Aldrich for FBS) and passage numbers (<20 for cell lines). Pre-screen for mycoplasma .
- Data Normalization : Use Z-factor analysis to assess assay robustness. Exclude outliers with Grubbs’ test (α=0.05) .
- Mechanistic Follow-Up : If cytotoxicity varies (e.g., HL-60 vs. HSC-2), profile ATP levels (CellTiter-Glo) and mitochondrial membrane potential (JC-1 dye) to differentiate necrosis from apoptosis .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
- Waste Disposal : Degrade residual compound with 10% NaOH (1 hr, 25°C) before aqueous disposal. Document via institutional hazardous waste logs .
- Acute Toxicity Mitigation : In case of exposure, rinse skin with 1% acetic acid (neutralizes hydrochloride) and seek medical evaluation for respiratory distress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
